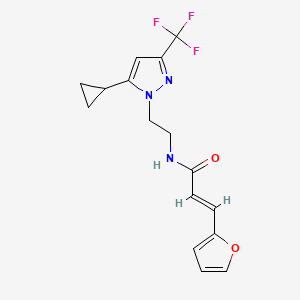
(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16F3N3O2 and its molecular weight is 339.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrazole ring with a trifluoromethyl group.
- A furan moiety.
- An acrylamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3N3O2 |
| Molecular Weight | 315.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | AYWXAFJAMMVYPY-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and inflammation .
2. Receptor Binding:
The compound may interact with various receptors, modulating cellular responses. For example, pyrazole derivatives have shown promise in binding to GABA receptors, suggesting potential applications in neuropharmacology .
3. Signal Transduction Modulation:
By influencing signal transduction pathways, the compound could alter cellular activities, which is crucial for therapeutic interventions in conditions such as cancer and neurodegenerative diseases .
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values observed for similar compounds range from 1.61 µg/mL to 18.4 mg/kg, indicating potent activity against tumor cells .
Anti-inflammatory Effects
The furan moiety present in the compound has been associated with anti-inflammatory properties. Compounds containing furan rings have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Study 1: Anticancer Activity
A study investigated the effects of a related pyrazole compound on A549 lung adenocarcinoma cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Study 2: Neuropharmacological Effects
Another research focused on the neuropharmacological profile of similar pyrazole derivatives in animal models. The compounds exhibited anticonvulsant activity in the PTZ-induced seizure model, suggesting their potential use in epilepsy treatment .
Properties
IUPAC Name |
(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-10-13(11-3-4-11)22(21-14)8-7-20-15(23)6-5-12-2-1-9-24-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,20,23)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUEGWJTKYFRV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














